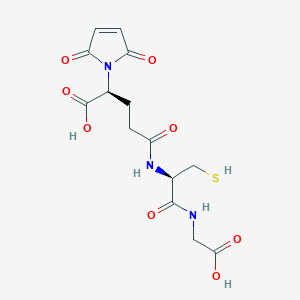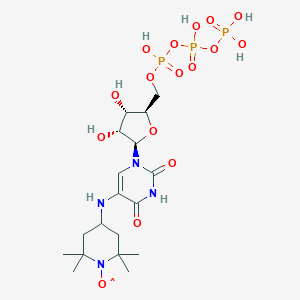![molecular formula C19H21ClN2O3 B238350 5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential in treating various diseases. This compound is also known as MLN8054 and is a selective inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a critical role in the regulation of cell division, and its inhibition has been shown to be effective in treating cancer.
Mechanism Of Action
MLN8054 is a selective inhibitor of Aurora A kinase, which is a protein that plays a critical role in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. MLN8054 binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of MLN8054 are primarily related to its inhibition of Aurora A kinase. Aurora A kinase is involved in the regulation of cell division, and its inhibition by MLN8054 leads to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, MLN8054 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MLN8054 in lab experiments is its selectivity for Aurora A kinase. This allows for the specific inhibition of this protein without affecting other cellular processes. However, one limitation of using MLN8054 is its potential toxicity, which can limit its use in vivo. Additionally, MLN8054 has a short half-life, which can make dosing and administration challenging.
Future Directions
There are several potential future directions for the research and development of MLN8054. One area of focus could be the development of more potent and selective inhibitors of Aurora A kinase. Additionally, the combination of MLN8054 with other cancer therapies could be explored to enhance its efficacy. Finally, the use of MLN8054 in combination with biomarkers to identify patients who are most likely to benefit from treatment could also be investigated.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide involves several steps. The starting material is 2-methoxy-5-nitrobenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-(pentanoylamino)aniline in the presence of a base to form the amide. The final step involves the chlorination of the amide using thionyl chloride and phosphorus pentachloride to yield the desired product.
Scientific Research Applications
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential in treating cancer. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, MLN8054 has demonstrated efficacy against a range of cancer types, including breast, lung, and colon cancer.
properties
Product Name |
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide |
|---|---|
Molecular Formula |
C19H21ClN2O3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-4-8-18(23)21-14-6-5-7-15(12-14)22-19(24)16-11-13(20)9-10-17(16)25-2/h5-7,9-12H,3-4,8H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
UNVUXSFDXFCXFB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)

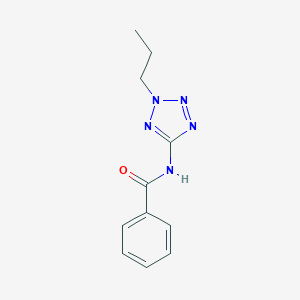

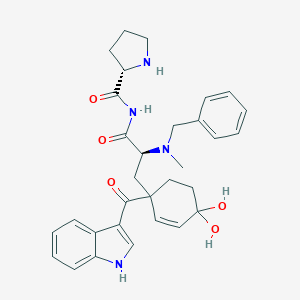


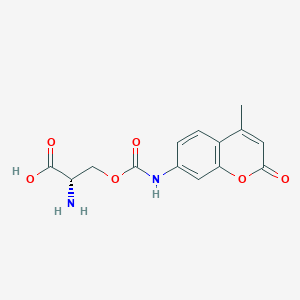
![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
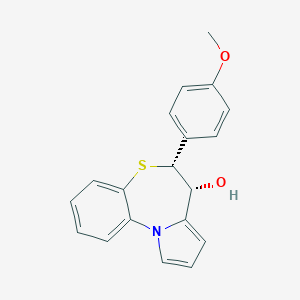
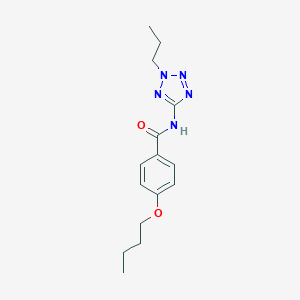
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
